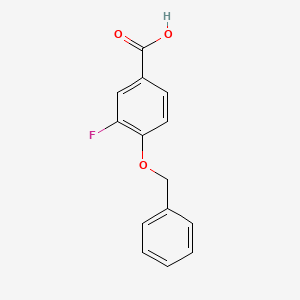

4-Benzyloxy-3-fluorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWULIMSISXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595976 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152552-64-2 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Benzyloxy 3 Fluorobenzoic Acid

Strategic Retrosynthetic Analysis of 4-Benzyloxy-3-fluorobenzoic Acid

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential synthetic pathways. The most apparent disconnections are at the ether linkage and the carboxylic acid group.

A primary retrosynthetic disconnection of the ether bond points to 3-fluoro-4-hydroxybenzoic acid and a benzyl (B1604629) halide as key starting materials. This approach, based on a Williamson ether synthesis, is a common and often effective method for the formation of aryl ethers.

Alternatively, disconnection of the C-C bond between the aromatic ring and the carboxyl group suggests a strategy involving the carboxylation of a suitable precursor, such as 1-(benzyloxy)-2-fluorobenzene. This could potentially be achieved through methods like Grignard reactions with carbon dioxide or other carboxylation protocols.

A third approach involves functional group interconversion. For instance, the benzoic acid could be derived from the oxidation of a corresponding benzaldehyde (B42025) (4-benzyloxy-3-fluorobenzaldehyde) or benzyl alcohol. This shifts the synthetic challenge to the preparation of these precursors.

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through several routes, primarily centered around the formation of the benzyloxy ether linkage and the introduction or modification of the carboxylic acid functionality.

A prevalent synthetic strategy involves the benzylation of a pre-existing 3-fluoro-4-hydroxybenzoic acid derivative. For instance, the reaction of methyl 3-fluoro-4-hydroxybenzoate with benzyl bromide in the presence of a base like potassium carbonate, followed by the hydrolysis of the ester, yields the desired product.

Another documented route starts with 3-fluoro-4-hydroxybenzaldehyde. This aldehyde undergoes a Williamson ether synthesis with benzyl bromide to form 4-benzyloxy-3-fluorobenzaldehyde. Subsequent oxidation of the aldehyde group, for example using sodium chlorite (B76162), affords this compound.

Optimized Reaction Conditions for Key Synthetic Steps

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key steps.

For the Williamson ether synthesis, the choice of base and solvent is critical. While potassium carbonate is commonly used, other bases such as cesium carbonate can sometimes offer improved yields, particularly with less reactive substrates. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to ensure complete reaction.

In the oxidation of 4-benzyloxy-3-fluorobenzaldehyde to the corresponding carboxylic acid, the choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or side reactions. A buffered system, for example using sodium chlorite with a phosphate (B84403) buffer, can provide a controlled and high-yielding oxidation.

The following table summarizes representative reaction conditions for the synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, which highlights typical parameters for the ether formation step. chemicalbook.com

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-Hydroxybenzaldehyde, 3-fluorobenzyl bromide | Potassium Carbonate | Acetone | 60 °C | 5 hours | 94.4% |

Catalytic Approaches in the Synthesis of this compound Analogues

Catalytic methods play a significant role in the synthesis of analogues of this compound. For the crucial etherification step, phase-transfer catalysis can be employed to facilitate the reaction between the phenoxide and the benzyl halide, often leading to milder reaction conditions and improved efficiency.

In the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions are invaluable. For example, a suitable aryl halide or triflate precursor could be coupled with a benzyloxy-containing boronic acid or organotin reagent to construct the core aromatic structure.

Furthermore, catalytic oxidation methods can be applied for the conversion of a corresponding toluene (B28343) derivative to the benzoic acid. Catalysts based on cobalt or manganese in the presence of a co-catalyst and an oxygen source can facilitate this transformation.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is largely governed by the electronic effects of its substituents: the electron-donating benzyloxy group and the electron-withdrawing fluorine atom and carboxyl group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the aromatic ring of this compound is a plausible transformation. chemistrysteps.com The fluorine atom, being a good leaving group in SNA reactions, is positioned ortho to the activating carboxylate group (under basic conditions) and para to the activating benzyloxy group. chemistrysteps.commasterorganicchemistry.com This arrangement makes the carbon atom attached to the fluorine susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

The reaction would proceed via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate can be delocalized onto the oxygen atoms of the carboxylate group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. chemistrysteps.com The reactivity in such substitutions is often enhanced by the presence of electron-withdrawing groups, and the fluorine atom itself, despite its high electronegativity, activates the ring towards nucleophilic attack. masterorganicchemistry.com

Oxidation and Reduction Processes

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation under certain conditions, potentially leading to the formation of an ester or cleavage of the ether linkage. Electrochemical methods have been shown to be effective for the acyloxylation of benzylic C(sp3)–H bonds, which could be a potential transformation for this molecule. acs.org

Reduction of the carboxylic acid group to a benzyl alcohol can be achieved using reducing agents like lithium aluminum hydride or borane (B79455) complexes. The reduction of 4-Bromo-3-fluorobenzoic acid with a borane-THF complex to the corresponding benzyl alcohol has been documented, suggesting a similar transformation would be feasible for this compound.

The aromatic rings themselves can undergo reduction under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, although this would likely be accompanied by the cleavage of the benzyloxy group.

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable building blocks in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The most prominently documented application is the Suzuki-Miyaura coupling, where (4-benzyloxy-3-fluorophenyl)boronic acid serves as a key coupling partner.

This boronic acid derivative, which can be prepared from this compound, is commercially available and has been utilized in the synthesis of a variety of compounds. For instance, it has been coupled with brominated pyrimidinones (B12756618) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an aqueous base to form C-C bonds, leading to the synthesis of novel quinoline (B57606) compounds. google.com Similarly, it has been used in the synthesis of dihydroindolizinone derivatives by reacting with a thiazole (B1198619) moiety, showcasing its utility in constructing heterocyclic systems. google.com

The versatility of (4-benzyloxy-3-fluorophenyl)boronic acid is further demonstrated in its reaction with triflates in Suzuki coupling reactions for the preparation of liquid crystalline compounds. googleapis.com The reactivity of this boronic acid has also been harnessed in the synthesis of spiro[2H-1-benzopyran-2,4'-piperidine] derivatives, which are investigated as glycine (B1666218) transport inhibitors. google.com.pg

Beyond the well-established Suzuki-Miyaura coupling, derivatives of this compound are amenable to other cross-coupling methodologies. For example, the corresponding aniline, 4-benzyloxy-3-fluoroaniline, which can be derived from the carboxylic acid, undergoes amidation reactions that are foundational to more complex couplings, such as the synthesis of N-(4-benzyloxy-3-fluorophenyl)pyrazinecarboxamide. googleapis.com Furthermore, the synthesis of various amine derivatives highlights the potential for Buchwald-Hartwig amination reactions with suitable aryl halide partners. google.com

The following table summarizes representative examples of cross-coupling reactions involving derivatives of this compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product Type | Reference |

| (4-Benzyloxy-3-fluorophenyl)boronic acid | 3-Benzyl-5-bromopyrimidin-4(3H)-one | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | Quinoline derivative | google.com |

| (4-Benzyloxy-3-fluorophenyl)boronic acid | Brominated thiazole derivative | Palladium catalyst | Dihydroindolizinone derivative | google.com |

| (4-Benzyloxy-3-fluorophenyl)boronic acid | Aryl triflate | Pd(PPh3)4, Na2CO3 | Liquid crystalline compound | googleapis.com |

| 4-Benzyloxy-3-fluoroaniline | Pyrazine-2-carboxylic acid | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | Pyrazinecarboxamide derivative | googleapis.com |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral molecules is of paramount importance in drug discovery and development. This compound and its derivatives serve as valuable starting materials for the stereoselective synthesis of chiral compounds, leveraging the existing functionalities to introduce stereocenters with high control.

A notable example is the use of 4-benzyloxy-3-fluorobenzaldehyde, the aldehyde counterpart of the benzoic acid, in stereoselective reactions. A Prins-like cyclization between 4-benzyloxy-3-fluorobenzaldehyde and 2-vinylpentan-1-ol, catalyzed by bismuth(III) bromide, has been reported to produce 2-(4-benzyloxy-3-fluorophenyl)-4-bromo-5-propyltetrahydropyran. googleapis.comgoogle.com This reaction proceeds with the formation of new stereocenters, and the resulting chiral tetrahydropyran (B127337) can be a precursor for liquid crystalline materials. googleapis.comgoogle.com

Furthermore, the aldehyde can be a substrate for asymmetric reductions to furnish chiral benzyl alcohols. While specific examples for 4-benzyloxy-3-fluorobenzaldehyde are not extensively detailed in the provided literature, the general methodology of using chiral reducing agents or biocatalysts, such as yeast, for the stereoselective reduction of substituted benzaldehydes is a well-established strategy.

Another approach to chiral derivatives involves the Hemetsberger-Knittel reaction. The reaction of 4-benzyloxy-3-fluorobenzaldehyde with ethyl azidoacetate can lead to the formation of indole (B1671886) derivatives. researchgate.net By employing chiral catalysts or auxiliaries, this reaction could potentially be rendered stereoselective to produce enantioenriched indole products.

The carboxylic acid moiety of this compound itself can be used to form amide bonds with chiral amines or amino acids without racemization, a common strategy in the synthesis of chiral drug candidates. The formation of an amide with a chiral amine, for instance, introduces a stereocenter that can direct subsequent transformations or be a part of the final bioactive molecule.

Below is a table highlighting a key stereoselective transformation starting from a derivative of this compound.

| Starting Material | Reagent(s) | Catalyst | Product | Chirality Aspect | Reference |

| 4-Benzyloxy-3-fluorobenzaldehyde | 2-Vinylpentan-1-ol | Bismuth(III) bromide | 2-(4-Benzyloxy-3-fluorophenyl)-4-bromo-5-propyltetrahydropyran | Prins-like cyclization forming new stereocenters | googleapis.comgoogle.com |

Role of 4 Benzyloxy 3 Fluorobenzoic Acid As a Key Intermediate in Organic Synthesis

Precursor for the Construction of Diverse Heterocyclic Frameworks

While fluorinated benzoic acids are generally recognized as important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles, specific research detailing the direct use of 4-benzyloxy-3-fluorobenzoic acid for the construction of diverse heterocyclic frameworks is not prominently available in the surveyed scientific literature. The synthesis of heterocyclic systems like oxadiazoles often involves the conversion of a benzoic acid to a corresponding hydrazide, followed by cyclization. globalscientificjournal.comresearchgate.net However, direct examples initiating this pathway with this compound are not explicitly documented in the search results.

Application in the Synthesis of Fluorinated Bioactive Molecules

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluorinated benzoic acids are therefore important intermediates in the development of new therapeutic agents. researchgate.net Despite this, the available literature does not provide specific examples of fluorinated bioactive molecules that are synthesized directly from this compound.

Utilization in the Synthesis of Advanced Organic Materials

A notable application of this compound and its isomer, 3-benzyloxy-4-fluorobenzoic acid, is in the synthesis of advanced organic materials, specifically liquid crystals. nycu.edu.twresearchgate.net These compounds are used as precursors for creating bent-core or "banana-shaped" liquid crystalline molecules. The presence of the fluorine atom and the benzyloxy group influences the molecular packing and electronic properties, which are critical for the formation of desired mesophases.

In one reported synthesis, 3-fluoro-4-benzyloxybenzoic acid is reacted with resorcinol to form a central bent core, which is then elaborated with other aromatic units and flexible alkoxy chains to produce the final liquid crystalline molecules. nycu.edu.tw These materials exhibit mesogenic properties, with the specific phase (e.g., rectangular columnar) depending on the length of the terminal chains. nycu.edu.tw Similarly, 3-benzyloxy-4-fluorobenzoic acid has been synthesized and utilized as a central core for other bent-shaped liquid crystals. researchgate.net

Below is a table summarizing the application of these isomers in the synthesis of liquid crystal intermediates.

| Precursor Compound | Reactant | Intermediate Product | Application |

| 3-Fluoro-4-benzyloxybenzoic acid | Resorcinol | 1,3-Phenylene bis(3-fluoro-4-benzyloxybenzoate) | Synthesis of banana-shaped liquid crystals |

| 3-Benzyloxy-4-fluorobenzoic acid | Not specified | Hydroxyl-protected central unit | Synthesis of bent-shaped liquid crystals |

Medicinal Chemistry Applications and Biological Significance of 4 Benzyloxy 3 Fluorobenzoic Acid Derivatives

Exploration of Structure-Activity Relationships (SAR) in Derivatives of 4-Benzyloxy-3-fluorobenzoic Acid

The structural features of this compound derivatives play a crucial role in their biological activity. The benzyloxy group, in particular, can be modified to influence potency and selectivity. For instance, in a series of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides designed as Polo-like kinase 1 (PLK1) inhibitors, the substituents on the benzyl (B1604629) ring were found to significantly impact their inhibitory activity. mdpi.com

The introduction of substituents on the benzyloxy moiety at the 4-position of the pyrazole (B372694) core was a key area of investigation. This exploration of the structure-activity relationship (SAR) revealed that the nature and position of these substituents could fine-tune the inhibitory potential of the compounds against PLK1. mdpi.com The fluorine atom at the 3-position of the benzoic acid parent structure is another critical feature, often introduced to modulate the electronic properties and metabolic stability of the molecule.

In the development of these complex derivatives, the 4-benzyloxy group was often maintained while other parts of the molecule were altered to optimize interactions with the target protein. This highlights the importance of the benzyloxy moiety as a key pharmacophoric element. The SAR studies within this class of compounds have demonstrated that even subtle changes to the substitution pattern of the benzyloxy ring can lead to significant differences in biological activity. mdpi.com

| Compound | R¹ Substituent | R² Substituent on Benzyl Ring | PLK1 IC₅₀ (nM) |

|---|---|---|---|

| 15 | - | 2,4-dichloro | 219 |

Role in the Design and Synthesis of Enzyme Inhibitors

The this compound scaffold has been utilized in the design of inhibitors for several key enzymes implicated in disease, including cyclooxygenase (COX) enzymes and prolyl oligopeptidase (POP).

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov While direct studies on this compound derivatives as selective COX-2 inhibitors are not extensively documented in publicly available literature, the structural motifs present in this scaffold are relevant to the design of such inhibitors. The benzyloxy group can occupy hydrophobic pockets in the active site of the enzyme, a strategy employed in other classes of COX-2 inhibitors. The design of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors has shown that such aromatic ether linkages are compatible with potent and selective inhibition. mdpi.com

Prolyl oligopeptidase (POP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurological and inflammatory disorders. nih.gov The development of POP inhibitors is an active area of research. While not directly derivatives of this compound, potent POP inhibitors have been developed that incorporate a benzyloxycarbonyl group, demonstrating the utility of the benzyloxy motif in targeting this enzyme. mcgill.ca Further research into derivatives of isophthalic acid has also yielded potent POP inhibitors, indicating that substituted benzoic acid structures can serve as a foundation for designing molecules that modulate POP activity. nih.gov

Preclinical Investigations of Therapeutic Potential in Specific Disease Models

The therapeutic potential of derivatives incorporating the this compound scaffold has been explored in preclinical models of inflammation and cancer.

The inhibition of enzymes like COX-2 is a key mechanism for anti-inflammatory action. While specific preclinical anti-inflammatory data for this compound derivatives is limited in the available literature, the rationale for their potential in this area is based on their structural similarity to known anti-inflammatory agents and their potential to inhibit key inflammatory enzymes. The development of novel anti-inflammatory agents often involves the exploration of diverse chemical scaffolds, and the this compound core represents a promising starting point for such investigations.

The this compound motif has been incorporated into molecules with demonstrated potential in oncology research. As mentioned, derivatives of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamide have been synthesized and evaluated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division that is often overexpressed in cancer cells. mdpi.com One of the most potent compounds in this series, which includes a 2,4-dichlorobenzyloxy group, exhibited an IC₅₀ value of 219 nM against PLK1. mdpi.com

Furthermore, a benzyloxyphenyl-methylaminophenol scaffold was identified as a novel inhibitor of the STAT3 signaling pathway, which is a critical target in cancer therapy. nih.gov This highlights the potential of the benzyloxy-phenyl core structure in the design of anticancer agents.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4a | MDA-MB-468 | 9.61 |

Cognitive Disorder Research

Derivatives of fluorinated benzoic acids are of significant interest in the research of cognitive disorders, particularly in the development of agents that can modulate the activity of cholinesterases. One area of focus has been on the synthesis of new derivatives of 4-fluorobenzoic acid and tetrahydroacridine for the purpose of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key mechanism in the management of symptoms associated with Alzheimer's disease.

In a specific study, a series of compounds were synthesized through a condensation reaction between 9-aminoalkyl-tetrahydroacridines and activated 4-fluorobenzoic acid. nih.gov The inhibitory properties of these new derivatives against AChE and BChE were evaluated. Among the synthesized compounds, derivatives 4a and 4d were identified as the most active, exhibiting IC50 values comparable to the well-known cholinesterase inhibitor, tacrine. nih.gov Notably, compound 4d demonstrated the highest selectivity for inhibiting acetylcholinesterase. nih.gov Molecular modeling studies provided insights into the binding modes of these derivatives, revealing that they adopt an extended conformation within the active site gorge of acetylcholinesterase. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 4-Fluorobenzoic Acid Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| 4a | Data not specified | Data not specified | Data not specified |

| 4d | Data not specified | Data not specified | Highest selectivity for AChE |

| Tacrine | Comparable to 4a and 4d | Comparable to 4a and 4d | Data not specified |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is based on a study by Laguna et al., 2012. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Fluorinated Analogues Derived from this compound

The incorporation of fluorine into drug candidates, including analogues derived from this compound, is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov The unique characteristics of the fluorine atom, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov

Fluorination can improve the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. researchgate.net Consequently, fluorinated analogues often exhibit a longer half-life and improved bioavailability. researchgate.net Furthermore, the introduction of fluorine can modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov While fluorination of an aromatic ring tends to increase lipophilicity, the effect on alkyl chains can be more nuanced and can be tailored to either increase or decrease this property. nih.gov

Table 2: General Effects of Fluorination on Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | Blocking of metabolically labile sites due to the high strength of the C-F bond. nih.govresearchgate.net |

| Lipophilicity | Modulated (Increased or Decreased) | Dependent on the position of fluorine (aromatic vs. aliphatic). nih.gov |

| Bioavailability | Often Increased | A consequence of increased metabolic stability and modulated lipophilicity. researchgate.net |

| Protein Binding | Can be Altered | Fluorine can influence interactions with target proteins, affecting binding affinity. nih.gov |

| Half-life | Often Extended | Resulting from decreased metabolic clearance. |

This table summarizes general trends and the actual effects can be compound-specific.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Benzyloxy 3 Fluorobenzoic Acid

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Property Data)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of 4-Benzyloxy-3-fluorobenzoic acid.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the fluorobenzoic acid ring would appear as complex multiplets due to splitting by both the adjacent fluorine atom and other protons. The protons of the benzyl (B1604629) group would show characteristic signals: a singlet for the methylene (-CH₂-) protons and multiplets for the phenyl ring protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The presence of the fluorine atom would cause splitting of the signals for the carbons it is bonded to and those in close proximity (C-F coupling). The spectrum would show distinct peaks for the carboxyl carbon, the carbons of the fluorobenzoic ring, the methylene carbon of the benzyl group, and the carbons of the benzyl phenyl ring. While specific experimental data for this compound is not readily available in the cited literature, data from analogous compounds like 4-fluorobenzoic acid can provide expected ranges for chemical shifts rsc.orgchemicalbook.com.

Expected ¹H NMR Chemical Shift Assignments for Aromatic Protons in a Fluorobenzoic Acid Moiety (in DMSO-d₆)

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H ortho to -COOH | ~8.0 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

Note: This table is illustrative, based on data for 4-fluorobenzoic acid chemicalbook.com. The actual spectrum for this compound will be more complex due to the benzyloxy substituent.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode. Fragmentation analysis would reveal characteristic losses, such as the loss of the benzyl group or the carboxyl group, which helps to confirm the compound's structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of aromatic carboxylic acid. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. By developing a specific HPLC method, one can separate this compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.

The development of such a method involves optimizing several parameters, including the column, mobile phase composition, gradient elution, flow rate, and detector wavelength. For related fluorinated benzoic acids, successful separation has been achieved using C18 columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol ekb.egthermofisher.com. The use of a gradient program, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good resolution ekb.eg.

Typical RP-HPLC Parameters for the Analysis of Fluorobenzoic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) | ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 | ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture | ekb.eg |

| Detection | UV at ~205 nm or ~230 nm | ekb.eg |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient | ekb.eg |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose ekb.eg.

Quantitative Determination Strategies (e.g., UV-Vis Spectroscopy)

Accurate quantification is critical in chemical analysis. While HPLC with UV detection is a primary tool for both purity assessment and quantification, standalone UV-Visible (UV-Vis) spectroscopy can also be employed as a simpler, more direct quantitative method under certain conditions.

UV-Vis spectroscopy relies on the principle that molecules absorb light at specific wavelengths. The structure of this compound contains chromophores—specifically the benzoic acid system and the additional phenyl ring of the benzyl group—that absorb UV light. The absorbance is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.

To quantify this compound using this method, a calibration curve would first be established. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of an unknown sample.

Studies on benzoic acid have shown that its UV absorption spectrum is pH-dependent. The protonated form (at acidic pH) and the deprotonated benzoate anion (at basic pH) exhibit different absorption maxima and intensities rsc.org. For neutral benzoic acid in water (pH 2.5), absorption bands are observed around 230 nm and 274 nm rsc.org. It is expected that this compound would have a similar UV-Vis profile, likely with a λmax around 230 nm.

Reported UV Absorption Maxima for Benzoic Acid in Aqueous Solution

| Species | pH | B-band λmax (nm) | C-band λmax (nm) |

|---|---|---|---|

| Neutral Benzoic Acid | 2.5 | 230 | 274 |

Source: Data from experimental studies on benzoic acid rsc.org.

This technique is particularly useful for determining the concentration of pure or relatively simple sample matrices where interfering substances that absorb at the same wavelength are absent.

Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 3 Fluorobenzoic Acid

Quantum Chemical Studies on Molecular Orbitals and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of molecules. While specific DFT studies on 4-Benzyloxy-3-fluorobenzoic acid are not extensively reported in the public domain, valuable insights can be drawn from computational analyses of structurally similar compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. rri.res.innih.gov These studies typically utilize basis sets like B3LYP/6–311+G(d,p) to optimize the molecular structure and calculate key electronic parameters. rri.res.innih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. For a related benzyloxy-containing carboxylic acid, the HOMO is predominantly localized on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, indicating these are the primary sites for electron donation. rri.res.in Conversely, the LUMO is mainly situated on the benzoic acid moiety, suggesting this region is the most likely to accept electrons in a chemical reaction. rri.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap is 4.3337 eV. rri.res.innih.gov This value suggests a stable molecular structure. Similar calculations on other benzoic acid derivatives have also been used to determine their electronic properties and reactivity. actascientific.comresearchgate.net

Table 1: Theoretical Electronic Properties of a Related Benzyloxy Carboxylic Acid Derivative

| Parameter | Value | Reference |

| HOMO Energy | Not explicitly stated | rri.res.innih.gov |

| LUMO Energy | Not explicitly stated | rri.res.innih.gov |

| HOMO-LUMO Energy Gap | 4.3337 eV | rri.res.innih.gov |

| Basis Set | B3LYP/6–311+G(d,p) | rri.res.innih.gov |

Data is for the analogue compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is invaluable in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.govnih.gov

In a study involving 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, molecular docking was performed against the Omicron variant of the SARS-CoV-2 protein (PDB ID: 8BEC). rri.res.innih.gov The results indicated a strong binding affinity with a value of -7.6 kcal/mol. rri.res.innih.gov This suggests that the compound could act as an inhibitor of this viral protein. The interactions within the binding pocket are typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

Table 2: Molecular Docking Parameters of a Related Benzyloxy Carboxylic Acid Derivative

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant | 8BEC | -7.6 | rri.res.innih.gov |

Prediction of Reactivity Profiles and Reaction Pathways

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of a molecule. Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity. actascientific.comresearchgate.net

For this compound, the presence of the electron-withdrawing fluorine atom and the carboxylic acid group, along with the electron-donating benzyloxy group, creates a complex electronic landscape. The fluorine atom at the 3-position is expected to influence the acidity of the carboxylic acid and the electron density distribution around the benzene (B151609) ring.

The molecular electrostatic potential (MEP) map is another useful tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For benzoic acid derivatives, the oxygen atoms of the carboxylic acid group are typically the most electronegative regions, making them susceptible to electrophilic attack. researchgate.net The aromatic rings can act as nucleophiles in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing functional groups.

Based on the functional groups present in this compound, several reaction pathways can be predicted. The carboxylic acid group can undergo esterification or amidation. The aromatic rings can be subject to further electrophilic substitution, with the activating benzyloxy group and the deactivating but ortho-, para-directing fluorine and meta-directing carboxylic acid group influencing the position of substitution.

Green Chemistry Principles Applied to the Synthesis and Processing of 4 Benzyloxy 3 Fluorobenzoic Acid

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 4-Benzyloxy-3-fluorobenzoic acid typically involves the benzylation of a precursor, 3-fluoro-4-hydroxybenzoic acid. This process often relies on methods that are effective but environmentally taxing. A common approach uses a strong base and a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). While these solvents effectively facilitate the reaction, they are under increasing scrutiny due to their toxicity and are listed as Substances of Very High Concern (SVHC) under regulations like REACH. whiterose.ac.ukresearchgate.net

In pursuit of greener alternatives, research focuses on replacing hazardous solvents and reagents with more benign options. The principles of green chemistry advocate for the use of safer solvents that minimize environmental, health, and safety impacts. whiterose.ac.uk Solvent selection guides developed by pharmaceutical companies and academic consortia classify solvents into categories such as 'preferred,' 'usable,' and 'undesirable' to aid chemists in making more sustainable choices. rsc.orggctlc.org

For the synthesis of this compound, greener protocols could involve substituting undesirable solvents with recommended alternatives like anisole, sulfolane, or even certain alcohols like ethanol, which are considered more environmentally friendly. rsc.orgrsc.org Furthermore, the development of catalytic methods, rather than using stoichiometric amounts of reagents, aligns with the core principles of waste prevention and atom economy. sigmaaldrich.comgreenchemistry-toolkit.org For instance, phase-transfer catalysis could offer a pathway that reduces the need for large quantities of solvents and allows for milder reaction conditions.

Below is a comparative table outlining a traditional versus a greener synthetic approach.

Table 1: Comparison of Synthetic Protocols for this compound

| Feature | Traditional Protocol | Greener Protocol | Green Chemistry Principle Addressed |

| Solvent | N,N-dimethylformamide (DMF), Dichloromethane (DCM) | Anisole, 2-Methyltetrahydrofuran (2-MeTHF), Ethanol | Safer Solvents and Auxiliaries |

| Base | Stoichiometric Sodium Hydride (NaH) or Potassium Carbonate | Catalytic amount of a phase-transfer catalyst with aqueous base | Catalysis, Waste Prevention |

| Reaction Conditions | High temperatures, often requiring significant energy input | Lower temperatures, potentially microwave-assisted synthesis | Design for Energy Efficiency |

| Work-up | Extraction with hazardous chlorinated solvents | Aqueous work-up or direct crystallization | Prevention of Waste |

Sustainability Considerations in Industrial-Scale Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a new set of sustainability challenges. The principles of green chemistry are not just theoretical but have significant economic and safety implications in large-scale manufacturing. rsc.org Energy efficiency is a primary concern, as maintaining high temperatures for large reactor volumes over extended periods consumes substantial energy. sigmaaldrich.com Process optimization to lower reaction temperatures or reduce reaction times is therefore a key goal.

The choice of solvents and reagents has magnified consequences at an industrial scale. The use of large volumes of hazardous solvents like DMF or halogenated hydrocarbons creates significant EHS (Environmental, Health, and Safety) risks and generates substantial waste streams that are costly to treat and dispose of. whiterose.ac.ukrsc.org Legislation such as the Pollution Prevention Act of 1990 emphasizes preventing waste at its source rather than treating it after it has been created. rsc.org

Sustainable industrial production would prioritize:

Process Intensification: Using technologies like continuous flow reactors which can offer better heat management, improved safety, and reduced solvent volumes compared to traditional batch reactors.

Solvent Recovery and Recycling: Implementing efficient distillation and separation processes to recover and reuse solvents, minimizing both waste and the need for virgin solvent purchasing.

Real-time Analysis: Incorporating Process Analytical Technology (PAT) to monitor reactions in real-time, allowing for better control, preventing runaway reactions, minimizing byproduct formation, and ensuring product quality, which aligns with the principle of pollution prevention. sigmaaldrich.com

Table 2: Key Sustainability Factors in Industrial Production

| Sustainability Factor | Description | Relevance to Green Chemistry |

| Energy Consumption | Minimizing energy required for heating, cooling, and separations. | Design for Energy Efficiency |

| Solvent Management | Selecting safer solvents and implementing robust recycling programs. | Safer Solvents and Auxiliaries |

| Waste Management | Reducing the volume and hazard level of all waste streams. | Prevention |

| Process Safety | Designing processes to minimize the potential for chemical accidents. | Inherently Safer Chemistry for Accident Prevention |

| Regulatory Compliance | Adhering to regulations like REACH which restrict hazardous substances. | Less Hazardous Chemical Syntheses |

Waste Minimization and Atom Economy in Derivatization Processes

This compound is an intermediate, meaning its primary value lies in its use as a starting material for other, more complex molecules. Therefore, the greenness of its derivatization is as important as its own synthesis. The concept of atom economy, developed by Barry Trost, is a crucial metric for evaluating how efficiently a chemical reaction converts reactant atoms into the desired product. epa.gov It is a measure of waste minimization at the atomic level. rsc.org

To improve the sustainability of derivatization processes involving this compound, chemists can:

Choose Addition Reactions over Substitution Reactions: Addition reactions are inherently 100% atom-economical. epa.gov

Utilize Catalytic Methods: Employing catalytic amounts of a reagent for transformations like amidation or esterification is preferable to using stoichiometric coupling agents or condensing agents. greenchemistry-toolkit.org

Explore Biocatalysis: The use of enzymes (e.g., lipases for esterification) can proceed under mild conditions (room temperature, neutral pH) and with high selectivity, often avoiding the need for protecting groups and reducing waste. mun.ca

The following table illustrates the concept of atom economy for hypothetical derivatization reactions.

Table 3: Atom Economy in Hypothetical Derivatization of this compound

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Esterification (with Methanol) | This compound + Methanol | Methyl 4-benzyloxy-3-fluorobenzoate | Water | 93.5% |

| Amide Formation (with Aniline using DCC) | This compound + Aniline + DCC | N-Phenyl-4-benzyloxy-3-fluorobenzamide | Dicyclohexylurea (DCU) | 59.8% |

| Catalytic Amidation (Direct) | This compound + Aniline | N-Phenyl-4-benzyloxy-3-fluorobenzamide | Water | 94.6% |

Note: Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100. The catalytic reaction assumes an idealized direct conversion for illustrative purposes.

By focusing on these green chemistry principles, the entire lifecycle of this compound, from its creation to its conversion into final products, can be made more sustainable, safer, and economically viable. wjpmr.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyloxy-3-fluorobenzoic acid, and how can intermediates like boronic acid derivatives be optimized?

- Methodology : The synthesis typically involves Suzuki-Miyaura coupling using boronic acid intermediates. For example, 2-benzyloxy-4-fluorophenylboronic acid (CAS RN 848779-87-3) or 4-benzyloxyphenylboronic acid pinacol ester (CAS RN 754226-40-9) can serve as precursors . Key steps include:

- Protecting the hydroxyl group with benzyl chloride under basic conditions.

- Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF).

- Deprotection and oxidation to yield the final benzoic acid.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm to assess purity .

- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid, CAS 452-14-2) to confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected ~260.25 g/mol based on related benzoic acids) .

Advanced Research Questions

Q. What experimental design challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Challenges :

- Byproduct Formation : Fluorine’s electronegativity may lead to undesired deprotection or ring substitution.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may hinder large-scale purification.

- Solutions :

- Use kinetic studies to optimize reaction temperature and time .

- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for easier workup .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Case Study : Conflicting ¹⁹F NMR signals may arise from rotational isomerism in benzyl-protected intermediates.

- Resolution :

- Perform variable-temperature NMR to observe dynamic effects.

- Compare with crystallographic data (e.g., 3,5-difluoro-2-hydroxybenzoic acid, InChIKey GZPCNALAXFNOBT) to validate structural assignments .

Q. What are the thermodynamic stability considerations for this compound under storage conditions?

- Data :

- ΔfH° (solid) for analogous 4-fluorobenzoic acid is -582.3 kJ/mol, indicating moderate stability .

- Degradation pathways include hydrolysis of the benzyl ether group under acidic or humid conditions.

- Recommendations :

- Store in inert atmospheres at -20°C.

- Monitor via periodic FT-IR to detect carbonyl group changes .

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

- Approach :

- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.

- Compare with experimental results for similar compounds (e.g., 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid) to validate predictive accuracy .

Applications in Scientific Research

Q. What role does this compound play in developing enzyme inhibitors or receptor modulators?

- Case Study : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

- Methodology :

- Functionalize the carboxylic acid group to amides or esters for SAR studies.

- Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .

Q. How can researchers address solubility issues when formulating this compound for in vivo studies?

- Strategies :

- Salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility.

- Use prodrug approaches, such as ester derivatives (e.g., methyl or PEGylated esters) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。